2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Descripción
This compound (CAS 690644-75-8) is a heterocyclic acetamide derivative featuring a thieno[2,3-d]pyrimidinone core substituted with a furan-2-yl group at position 5, a prop-2-en-1-yl (allyl) group at position 3, and a sulfanyl bridge linking to an N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide moiety.
Propiedades
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3S3/c1-2-10-28-21(30)18-15(16-9-6-11-31-16)12-32-20(18)26-23(28)33-13-17(29)24-22-25-19(34-27-22)14-7-4-3-5-8-14/h2-9,11-12H,1,10,13H2,(H,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBWHPIFDZXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)SC=C2C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide represents a novel class of thieno[2,3-d]pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.56 g/mol. Its structure features a furan ring, a thieno[2,3-d]pyrimidine core, and a thiadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.56 g/mol |
| IUPAC Name | 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Antimicrobial Activity
Research has shown that compounds similar to the target compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess activity against various bacterial strains:
- Gram-negative bacteria: Effective against Escherichia coli and Salmonella typhi.
- Gram-positive bacteria: Active against Staphylococcus aureus and Bacillus subtilis.
- Antimycobacterial activity: Demonstrated efficacy against Mycobacterium tuberculosis and Mycobacterium avium.
The minimum inhibitory concentration (MIC) values for these compounds indicate potent antibacterial effects, with some derivatives showing MICs as low as 50 µg/mL against resistant strains .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Thieno[2,3-d]pyrimidines have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation: Some derivatives have shown to reduce cell viability in cancer cell lines by inducing apoptosis.
- Targeting specific enzymes: These compounds may interact with kinases involved in cancer progression.
Studies indicate that modifications to the thieno core enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies
Several studies have highlighted the biological activities of thieno[2,3-d]pyrimidine derivatives:
- Study on Antimicrobial Activity:
- Anticancer Activity Evaluation:
Aplicaciones Científicas De Investigación
The compound 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has emerged as a significant subject of research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article explores its chemical properties, biological activities, and applications based on current research findings.
Structural Features
| Feature | Description |
|---|---|
| Furan moiety | Contributes to the compound's electronic properties and potential reactivity. |
| Thieno[2,3-d]pyrimidine core | Known for various biological activities including anticancer effects. |
| Thiadiazolyl group | Enhances biological activity through interactions with specific biological targets. |
Antimicrobial Activity
Research indicates that compounds similar to 2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specific studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers investigated the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments for bacterial infections.
Case Study 2: Anticancer Activity
In another study focused on cancer therapy, the compound was tested against human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound triggered apoptosis through caspase activation and mitochondrial dysfunction.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons:
Core Heterocycles: The thienopyrimidinone core in the target compound is less common than 1,2,4-triazole-based analogs (e.g., ). Thienopyrimidinones are associated with antimicrobial activity , while triazoles are frequently explored for anti-inflammatory and anti-exudative effects .
Substituent Effects: Furan-2-yl: Present in both the target compound and triazole-based analogs (), this group is linked to anti-exudative activity, possibly through interaction with cyclooxygenase (COX) or other inflammatory mediators . Allyl (prop-2-en-1-yl): This substituent may influence reactivity or binding kinetics compared to methyl or ethyl groups in other thienopyrimidinones (e.g., ).
Pharmacological Activity: Anti-inflammatory Potential: Triazole analogs with sulfanyl acetamide linkages (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated significant anti-exudative activity at 10 mg/kg, rivaling diclofenac . The target compound’s structural similarity suggests comparable mechanisms. Antimicrobial Activity: Thieno[2,3-d]pyrimidin-4-one derivatives () showed efficacy against bacterial strains, implying the target compound may share this property if tested.
Physicochemical Properties :
- The target compound’s molecular weight (estimated >500 g/mol) exceeds that of simpler triazole analogs (~300–400 g/mol), which may impact bioavailability. However, the sulfanyl bridge and polar groups (e.g., carbonyl, thiadiazole) could improve solubility relative to purely aromatic analogs.
Synthetic Routes: Synthesis of similar compounds (e.g., ) involves alkylation of thiol intermediates with chloroacetamides in basic conditions (KOH/ethanol). The target compound likely follows analogous steps, with modifications for the allyl and thiadiazole groups .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The furan-2-yl and sulfanyl acetamide motifs are critical for anti-inflammatory activity across multiple scaffolds. Substitution at the thienopyrimidinone core (e.g., allyl vs. methyl) may fine-tune potency or selectivity .
- Unanswered Questions: Direct pharmacological data for the target compound are lacking. Future studies should evaluate its anti-inflammatory, antimicrobial, and pharmacokinetic profiles relative to triazole and thienopyrimidinone analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
